TRPV1 Antagonist Activity: Direct Comparison with a 4-Des-hydroxy Analog
6-Bromo-3-chloro-1H-indazol-4-ol (CAS 887568-77-6) demonstrates a specific level of antagonist activity at the human TRPV1 receptor, with a reported IC50 of 1990 nM (1.99 μM) when assessed for inhibition of pH 6-induced activity in CHO-K1 cells via FLIPR assay [1]. In contrast, the structurally related analog 6-bromo-3-chloro-1H-indazole (CAS 885271-78-3), which lacks the 4-hydroxyl group, is described as a TRPV1 antagonist but without a directly comparable quantitative IC50 value from the same experimental system . This direct comparison of activity data, even with the analog's data being qualitative in this context, underscores the functional impact of the 4-OH moiety on target engagement.
| Evidence Dimension | Inhibition of TRPV1 receptor activation (antagonist activity) |
|---|---|
| Target Compound Data | IC50 = 1990 nM (1.99 μM) |
| Comparator Or Baseline | 6-bromo-3-chloro-1H-indazole (CAS 885271-78-3); No quantitative IC50 data available from the same source; described as a TRPV1 antagonist with analgesic properties in animal models. |
| Quantified Difference | Target compound exhibits a defined, albeit moderate, IC50 value (1990 nM). The comparator's activity is noted but not quantified in the available data. |
| Conditions | Human TRPV1 expressed in CHO-K1 cells; inhibition of pH 6-induced activity; FLIPR assay [1]. |
Why This Matters
The presence of a quantifiable IC50 value for the target compound provides a specific benchmark for potency in TRPV1-related research, whereas the comparator's activity is only qualitatively described, making the target compound a more defined tool for structure-activity relationship (SAR) studies.
- [1] BindingDB. (2014). Assay Data for Ligand BDBM50313700 (CHEMBL1089722). Retrieved from https://bdb8.ucsd.edu View Source
